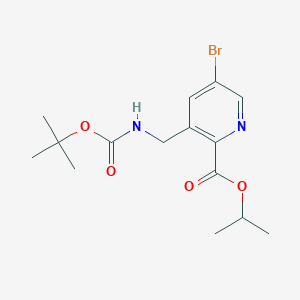
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the reaction of 5-bromo-3-picolinic acid with tert-butoxycarbonyl (Boc)-protected amine and isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. The synthesis involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Applications De Recherche Scientifique
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 5-bromo-3-aminomethylpicolinate: Similar structure but lacks the Boc protection.
Isopropyl 5-chloro-3-(((tert-butoxycarbonyl)amino)methyl)picolinate: Similar structure with a chlorine atom instead of bromine.
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)nicotinate: Similar structure but with a nicotinic acid derivative.
Uniqueness
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to the presence of the bromine atom and the Boc-protected amine group, which confer specific reactivity and stability properties. These features make it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C15H21BrN2O4 |
|---|---|
Poids moléculaire |
373.24 g/mol |
Nom IUPAC |
propan-2-yl 5-bromo-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21BrN2O4/c1-9(2)21-13(19)12-10(6-11(16)8-17-12)7-18-14(20)22-15(3,4)5/h6,8-9H,7H2,1-5H3,(H,18,20) |
Clé InChI |
KKRZVRBLFWOVOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


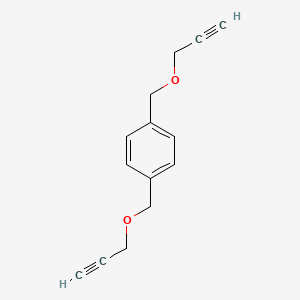
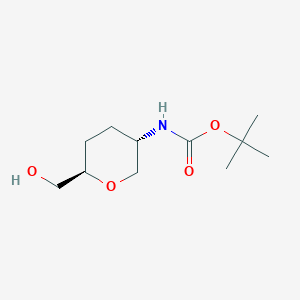

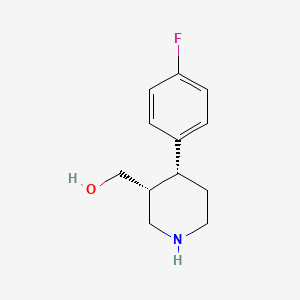
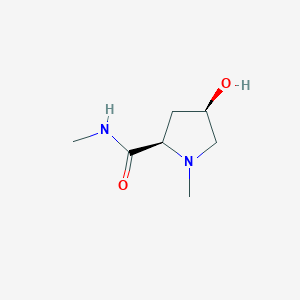
![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)
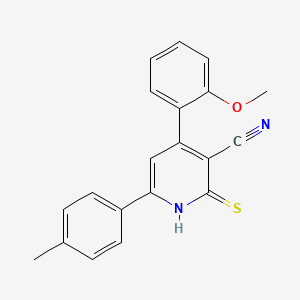

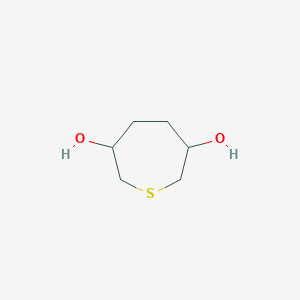

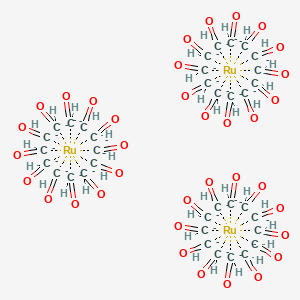
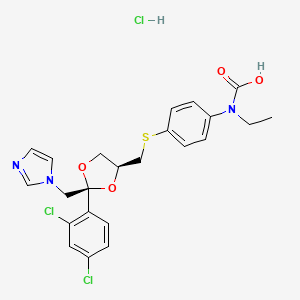
![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)

